![molecular formula C15H12F2N2O4 B5844462 N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5844462.png)
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide, also known as DFN-15, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the family of benzamide derivatives and is primarily used in research studies to investigate its mechanism of action and potential benefits in various diseases.
Mecanismo De Acción
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide also inhibits the activity of various enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and cyclooxygenases (COXs).
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, inducing apoptosis, inhibiting angiogenesis, and suppressing cancer stem cell proliferation. N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments such as its high potency, low toxicity, and ability to cross the blood-brain barrier. However, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has some limitations such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in preclinical studies, and further research is needed to investigate its potential therapeutic applications in humans. Possible future directions for N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide research include investigating its efficacy in combination with other drugs, optimizing its pharmacokinetic properties, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide in various diseases.
Métodos De Síntesis
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 2-(difluoromethoxy)aniline with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, inhibiting angiogenesis, and suppressing cancer stem cell proliferation. Inflammation research has shown that N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorder research, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-9-6-7-10(8-12(9)19(21)22)14(20)18-11-4-2-3-5-13(11)23-15(16)17/h2-8,15H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLAINWTGLNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

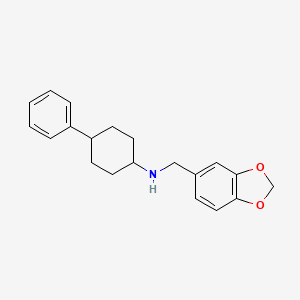
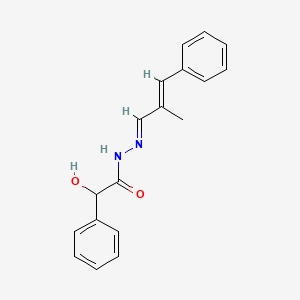
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)

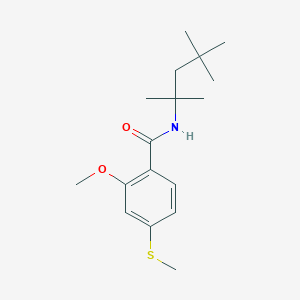
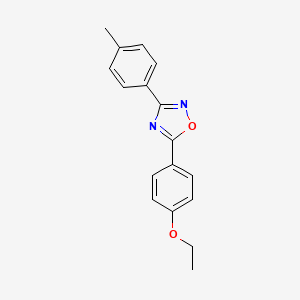
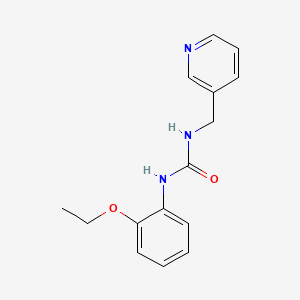
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)
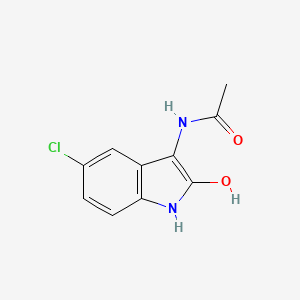
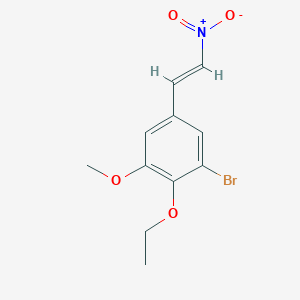
![methyl {4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)